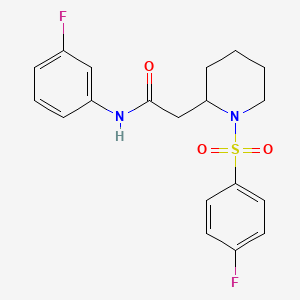

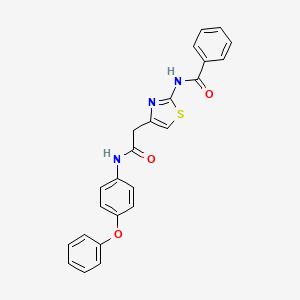

N-(4-(2-oxo-2-((4-phénoxyphényl)amino)éthyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

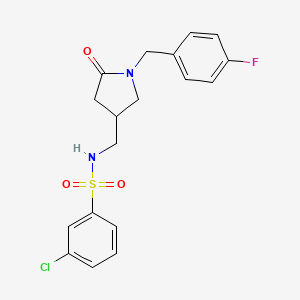

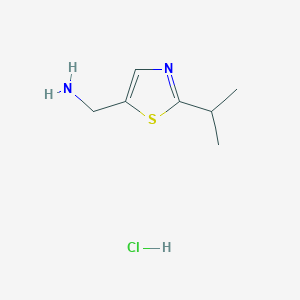

The compound "N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets. The structure of the compound suggests that it may have interesting interactions with proteins and enzymes, potentially leading to various biological effects.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the context of the provided papers, similar compounds have been synthesized using different starting materials and methods. For instance, paper describes the synthesis of benzamide derivatives using 4-aminophenazone, while paper reports the synthesis of related compounds under microwave irradiation, which is a method known for reducing reaction times and improving yields. Paper details a synthesis route involving condensation and cyclocondensation reactions, and paper describes the preparation of thiazolyl benzamides through reactions with various thioureas and bromoacetyl salicylamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a thiazole ring, as indicated in the name of the compound, suggests that it may exhibit certain electronic and steric properties that could influence its binding to biological targets. The phenoxyphenyl group could also contribute to the compound's ability to interact with hydrophobic pockets within proteins. X-ray diffraction studies, such as those mentioned in paper , are often used to determine the precise three-dimensional structure of such compounds, which is essential for understanding their mode of action.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, the presence of an amino group can lead to further derivatization or interaction with other chemical entities. Paper discusses the dehydrosulfurization reaction of a thiadiazole derivative, which is a type of reaction that could potentially be applicable to the synthesis or modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's formulation and delivery as a potential therapeutic agent. The presence of different functional groups, such as the thiazole and phenoxyphenyl groups, can affect these properties. For instance, the solubility in various solvents can be critical for the compound's bioavailability. Papers and discuss the biological evaluation of similar compounds, which includes considerations of their physical and chemical properties in the context of their biological activity.

Applications De Recherche Scientifique

- Les récepteurs couplés aux protéines G (RCPG) jouent un rôle crucial dans la signalisation cellulaire et sont des cibles thérapeutiques pour diverses maladies. Les dérivés de N-(4-oxo-2-(4-(4-(2-(phénylamino substitué)acétyl)pipérazin-1-yl)phényl)quinazolin-3(4H)-yl)benzamide ont montré une activité modérée en tant que ligands des RCPG .

Ligand des récepteurs couplés aux protéines G

Ces applications mettent en évidence le potentiel des dérivés de N-(4-(2-oxo-2-((4-phénoxyphényl)amino)éthyl)thiazol-2-yl)benzamide dans la découverte et le développement de médicaments. Les chercheurs peuvent explorer davantage leurs caractéristiques pharmacocinétiques et leur toxicité pour concevoir de nouveaux composés puissants et sélectifs . De plus, des composés d'acétamide apparentés ont démontré une bonne activité antifongique , et les thiazoles, en général, présentent diverses activités biologiques, y compris des effets antitumoraux . 🌟

Mécanisme D'action

Target of action

The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . Therefore, “N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide” might interact with similar targets.

Mode of action

The mode of action of “N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide” would depend on its specific targets. Thiazole derivatives often act by binding to their target proteins and modulating their activity .

Biochemical pathways

The affected pathways would depend on the specific targets of “N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide”. Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide” would depend on its chemical structure and the specific properties of its functional groups. Thiazole derivatives generally have good bioavailability due to their favorable physicochemical properties .

Result of action

The molecular and cellular effects of “N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide” would depend on its specific targets and mode of action. Thiazole derivatives can have a wide range of effects, including antimicrobial, anti-inflammatory, and anticancer activities .

Propriétés

IUPAC Name |

N-[4-[2-oxo-2-(4-phenoxyanilino)ethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3S/c28-22(25-18-11-13-21(14-12-18)30-20-9-5-2-6-10-20)15-19-16-31-24(26-19)27-23(29)17-7-3-1-4-8-17/h1-14,16H,15H2,(H,25,28)(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXQRACFVXRRQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)

![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one](/img/structure/B2515017.png)

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)

![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)